molecular formula C11H13BrOS B14046051 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one

1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14046051
M. Wt: 273.19 g/mol
InChI Key: WJALJMZNUOAIEO-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of a suitable precursor, followed by the introduction of the methylthio group. The reaction conditions typically involve the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and thiolation reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in alcohols.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of functional materials with specific properties.

    Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure with a chloromethyl group instead of a bromomethyl group.

    1-(5-(Bromomethyl)-2-(ethylthio)phenyl)propan-2-one: Similar structure with an ethylthio group instead of a methylthio group.

    1-(5-(Bromomethyl)-2-(methylthio)phenyl)ethanone: Similar structure with an ethanone moiety instead of a propan-2-one moiety.

Uniqueness: 1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the specific combination of functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both bromomethyl and methylthio groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13BrOS/c1-8(13)5-10-6-9(7-12)3-4-11(10)14-2/h3-4,6H,5,7H2,1-2H3

InChI Key

WJALJMZNUOAIEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)CBr)SC

Origin of Product

United States

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